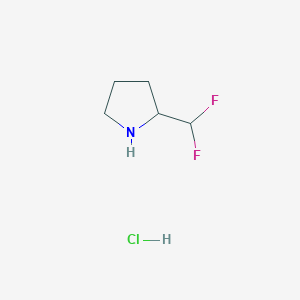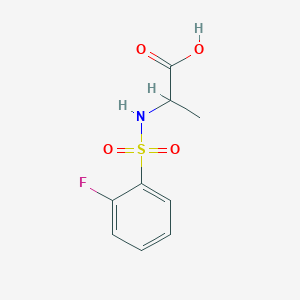
2-(2-Fluorobenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorobenzenesulfonamido)propanoic acid is a useful research compound. Its molecular formula is C9H10FNO4S and its molecular weight is 247.24. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis
- Asymmetric Synthesis of Mirror Images of Fluorinated Compounds : Enantiomerically pure 3'-fluorothalidomide was synthesized using a key reaction involving N-fluorobenzenesulfonimide, demonstrating the compound's utility in producing mirror image forms of fluorinated compounds (Yamamoto et al., 2011).
Polymer Science
- Polyaniline Synthesis Using Sulfonamides : Dodecylbenzenesulfonic acid, similar in structure to 2-(2-Fluorobenzenesulfonamido)propanoic acid, was used in the synthesis of polyaniline colloids, highlighting the role of sulfonamide derivatives in polymer science (Shreepathi & Holze, 2006).
Organic Chemistry
- Fine-Tuning Reactivity in Fluorination Reactions : N-fluorobenzenesulfonamide's reactivity and selectivity were fine-tuned in fluorination reactions, indicating the compound's significance in the selective fluorination of organic molecules (Wang et al., 2014).
Biochemistry and Molecular Biology
- Enzyme-Inhibitor Interactions : Studies on human carbonic anhydrases I and II with 4-fluorobenzenesulfonamide revealed insights into enzyme-inhibitor interactions, suggesting potential biochemical applications of related sulfonamide compounds (Dugad & Gerig, 1988).
Spectroscopy and Theoretical Studies
- Anticancer Activity and Vibrational Spectra : The vibrational spectra and anticancer activity of 2-(4-fluorobenzylideneamino) propanoic acid were explored, providing a basis for the study of similar fluorinated compounds (Ruan et al., 2009).
Medicinal Chemistry
- Novel Antitumor Agents Using Sulfonamide Compounds : Research on sulfonamide derivatives for antitumor agents indicates potential medicinal applications of similar compounds (Huang et al., 2001).
Genetics and Protein Engineering
- Genetically Encoded Fluorescent Amino Acids : The biosynthetic incorporation of a fluorophore into proteins at defined sites, using dansylalanine, a compound structurally related to this compound, demonstrates its application in protein studies (Summerer et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWYRRHRYVLKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
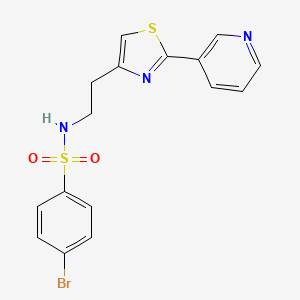

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)
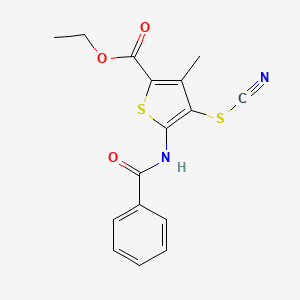
![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)
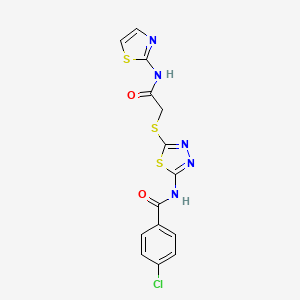
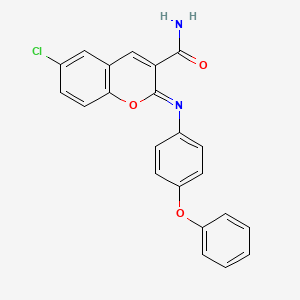
![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)
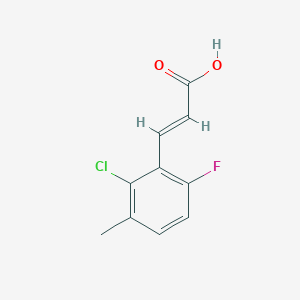
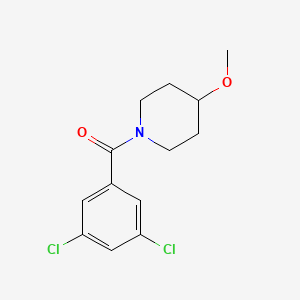
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)
